In-Depth Technical Guide: 3',5'-Difluorobiphenyl-4-carboxylic Acid – Physical, Chemical, and Pharmacological Properties
In-Depth Technical Guide: 3',5'-Difluorobiphenyl-4-carboxylic Acid – Physical, Chemical, and Pharmacological Properties
Executive Summary
As drug development pivots toward precision stabilization of amyloidogenic proteins, 3',5'-difluorobiphenyl-4-carboxylic acid (CAS: 350682-84-7) has emerged as a critical small-molecule kinetic stabilizer. An analogue of the FDA-approved non-steroidal anti-inflammatory drug (NSAID) diflunisal, this compound demonstrates profound efficacy in halting the misfolding of transthyretin (TTR)[1]. This whitepaper provides a comprehensive, structurally grounded analysis of its physicochemical properties, unique pharmacological binding mechanics, and the self-validating experimental workflows required for its synthesis and in vitro evaluation.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 3',5'-difluorobiphenyl-4-carboxylic acid is essential for formulation, solvent selection, and assay design. The strategic placement of fluorine atoms on the biphenyl scaffold alters both the lipophilicity and the electrostatic surface potential of the molecule, which directly dictates its binding affinity.
| Property | Value |
| Chemical Name | 3',5'-Difluorobiphenyl-4-carboxylic acid |
| CAS Number | 350682-84-7[2] |
| Molecular Formula | C13H8F2O2[3] |
| Molecular Weight | 234.20 g/mol [3] |
| Density | 1.333 g/cm³[4] |
| Boiling Point | 367.7 ºC at 760 mmHg[4] |
| SMILES String | c1cc(ccc1c2cc(cc(c2)F)F)C(=O)O[3] |
Structural Biology & Pharmacological Mechanism
The Pathology of TTR Amyloidogenesis
Transthyretin (TTR) is a 55 kDa homotetrameric protein responsible for transporting L-thyroxine (T4) and holo-retinol binding protein in the blood and cerebrospinal fluid[5]. The inherent amyloidogenic potential of TTR is exacerbated by over 80 known point mutations that destabilize the tetramer. This destabilization leads to rate-limiting dissociation into monomers, which rapidly misfold and assemble into pathological amyloid fibrils, causing diseases such as familial amyloid polyneuropathy (FAP), familial amyloid cardiomyopathy (FAC), and senile systemic amyloidosis (SSA)[6].
Causality of the "Reverse Binding Mode"
To inhibit this process, small molecules are designed to bind to the two unoccupied T4-binding sites located at the dimer-dimer interface of the TTR tetramer[1].
Most diflunisal analogues bind in a "forward binding mode," where the carboxylate-bearing hydrophilic ring sits in the outer binding pocket to engage in electrostatic interactions with the ε-ammonium groups of Lys 15[7]. However, crystallographic data (e.g., PDB ID: 2B9A) reveals that 3',5'-difluorobiphenyl-4-carboxylic acid uniquely adopts a "reverse binding mode" [5].
Why does this happen, and why is it advantageous? In the reverse orientation, the hydrophilic benzoic acid ring is buried deep within the inner binding cavity. This allows the carboxylate group to form highly stable, targeted hydrogen bonds with the hydroxyl groups of Ser 117 and Ser 117'[7]. Simultaneously, the 3,5-difluorophenyl hydrophobic ring is positioned in the outer cavity. The specific 3,5-difluoro substitution optimizes van der Waals interactions within the halogen binding pockets (HBPs) without introducing the steric clashes or thyromimetic liabilities associated with larger halogens like iodine[1]. This structural inversion drastically increases the kinetic barrier to tetramer dissociation, locking the protein in its native state.
Fig 1. TTR amyloidogenesis pathway and kinetic stabilization by the difluorobiphenyl analogue.
Experimental Workflow: Chemical Synthesis & Validation
As an application scientist, establishing a self-validating synthetic route is paramount. The Suzuki-Miyaura cross-coupling is the optimal choice for synthesizing 3',5'-difluorobiphenyl-4-carboxylic acid because it offers high regiospecificity and tolerates unprotected carboxylic acid moieties, eliminating the need for complex protection/deprotection steps[1].
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a flame-dried reaction flask, combine 4-iodobenzoic acid (1.0 equiv) and 3,5-difluorophenylboronic acid (1.2 equiv)[1].
-
Catalysis Setup: Add a palladium catalyst, typically Pd(PPh3)4 (0.05 equiv), and a mild base such as Na2CO3 (2.5 equiv). The base is critical to neutralize the boronic acid, forming a reactive boronate complex that facilitates transmetalation[1].
-
Reaction Conditions: Suspend the mixture in a degassed solvent system (e.g., Toluene/Ethanol/Water, 2:1:1 v/v). Reflux the mixture at 90 °C under an inert nitrogen atmosphere for 12–24 hours.
-
Acidic Workup (Self-Validating Isolation): Cool the mixture to room temperature and filter through a Celite pad to remove the spent palladium catalyst. Extract the filtrate with ethyl acetate. Isolate the aqueous layer and slowly acidify with 1M HCl to pH ~2. The target compound will precipitate out of the solution as a white solid. Filter and dry under a vacuum.
-
Analytical Validation: Before advancing to biological assays, structural integrity must be verified to ensure trace impurities do not skew stabilization metrics.
-
1H NMR (DMSO-d6, 400 MHz): Look for a characteristic broad singlet at δ 13.15 ppm confirming the carboxylic acid proton, alongside distinct doublets and multiplets (δ 8.02, 7.85, 7.49, 7.26 ppm) corresponding to the biphenyl aromatic system[1].
-
HPLC: Confirm >98% purity.
-
Fig 2. Step-by-step Suzuki-Miyaura cross-coupling synthesis and validation workflow.
Experimental Workflow: In Vitro TTR Stabilization Assay
To empirically prove the efficacy of the synthesized compound, we utilize an acid-mediated fibril formation assay. This system is inherently self-validating: by artificially lowering the pH, we induce tetramer dissociation in a controlled timeframe, mimicking the pathological trigger of amyloidosis[1].
Step-by-Step Assay Protocol
-
Protein Preparation: Prepare a 7.2 µM solution of recombinant wild-type TTR in a physiological buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)[1].
-
Inhibitor Incubation: Introduce 3',5'-difluorobiphenyl-4-carboxylic acid to the protein solution to achieve a final concentration of 3.6 µM (0.5x stoichiometric ratio) or 7.2 µM (1x stoichiometric ratio). Incubate at room temperature for 30 minutes to allow the reverse-binding complex to form. Crucial: Include a vehicle (DMSO) control to establish the 100% uninhibited amyloidogenesis baseline.
-
Acidic Denaturation: Dilute the pre-incubated mixture 1:1 with an acidic acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4). This drops the final pH of the assay to 4.4, aggressively triggering tetramer dissociation[1].
-
Incubation: Seal the microplates and incubate at 37 °C for 72 hours without agitation to allow fibril networks to mature.
-
Quantification: Measure the turbidity of the samples at 400 nm using a UV-Vis spectrophotometer. The reduction in optical density relative to the vehicle control directly correlates to the percentage of amyloid fibril inhibition[1].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3',5'-DIFLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 3. PDBe Ligands Pages [ebi.ac.uk]
- 4. 3',5'-Difluorobiphenyl-4-carboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. air.unipr.it [air.unipr.it]
- 6. EP1587821B1 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
